molecular formula C18H21NOS B411349 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide

2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B411349
M. Wt: 299.4g/mol
InChI Key: JPPBGVXUOJZPAN-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the benzylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.

    Medicine: It could be explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide would depend on its specific application. For instance, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors. The benzylsulfanyl group could play a role in binding to these targets, while the amide group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-N-phenylpropanamide
  • 2-(Benzylsulfanyl)-N-(2,4-dimethylphenyl)propanamide
  • 2-(Benzylsulfanyl)-N-(3,5-dimethylphenyl)propanamide

Uniqueness

2-(Benzylsulfanyl)-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in different biological activities or chemical behaviors compared to its analogs.

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4g/mol

IUPAC Name

2-benzylsulfanyl-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C18H21NOS/c1-13-9-10-14(2)17(11-13)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)

InChI Key

JPPBGVXUOJZPAN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)SCC2=CC=CC=C2

Origin of Product

United States

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